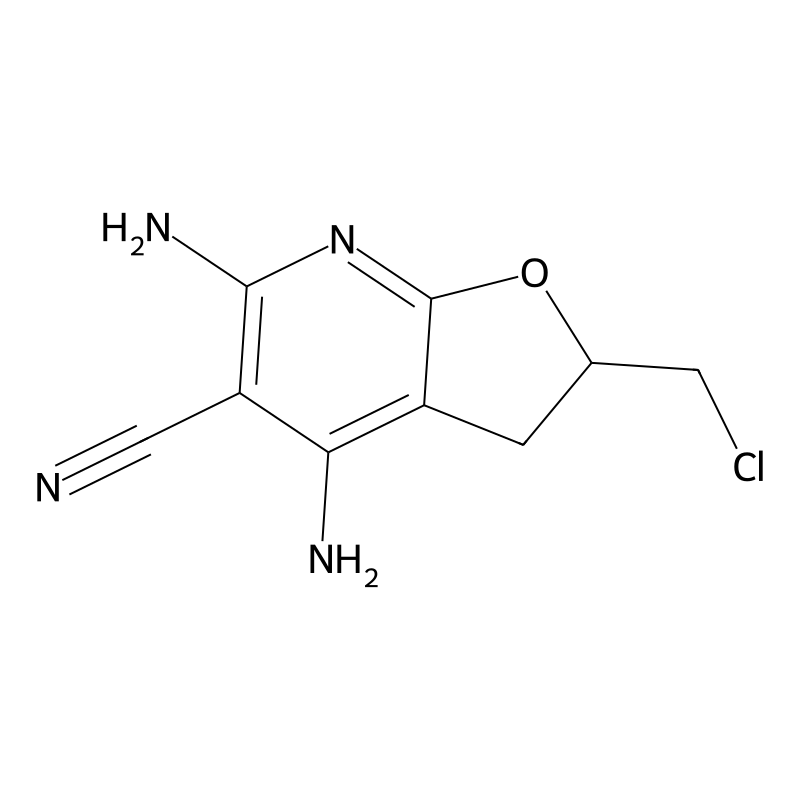

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search for Potential Applications:

Amine functionality

Compounds with diamine groups can be useful for binding to metal ions or organic molecules, potentially making them applicable in catalysis or material science ScienceDirect.

Nitrile group

The nitrile group can participate in various chemical reactions, and compounds containing nitriles can exhibit interesting biological properties National Center for Biotechnology Information: .

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its complex structure that includes a furo[2,3-b]pyridine core. Its molecular formula is and it has a molecular weight of approximately 200.64 g/mol. The compound features multiple functional groups, including two amino groups and a chloromethyl group, which contribute to its reactivity and potential biological activity .

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Amination Reactions: The amino groups can engage in further amination reactions, potentially leading to derivatives with enhanced biological properties.

- Cyclization Reactions: The furo[2,3-b]pyridine structure allows for cyclization reactions that may yield more complex polycyclic compounds.

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile exhibits notable biological activities:

- Antitumor Activity: Preliminary studies suggest that the compound may inhibit certain cancer cell lines, although detailed mechanisms are still under investigation.

- Enzyme Inhibition: It has been shown to inhibit specific kinases involved in cellular signaling pathways, which could have therapeutic implications in cancer treatment .

The synthesis of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile can be achieved through several methods:

- Multicomponent Reactions: These involve the simultaneous reaction of multiple reagents to form the target compound in a single step. For example, reacting appropriate furo-pyridine derivatives with chloromethyl amines under controlled conditions can yield this compound.

- Stepwise Synthesis: This method involves the sequential addition of reagents to build the desired structure gradually. Starting with a pyridine derivative and introducing chloromethyl and amino groups at different stages can also lead to the final product.

The unique structure of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile makes it suitable for various applications:

- Pharmaceutical Development: Its potential as an antitumor agent positions it as a candidate for further drug development.

- Biochemical Research: The compound may be used in studies investigating enzyme inhibition and cellular signaling pathways.

Interaction studies are crucial for understanding how 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile interacts with biological targets:

- Protein-Ligand Binding Studies: Investigating how this compound binds to specific enzymes or receptors can elucidate its mechanism of action.

- Cellular Assays: Evaluating its effects on various cell lines helps determine its efficacy and potential side effects.

Several compounds share structural similarities with 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | Contains trifluoromethyl group instead of chloromethyl | Enhanced lipophilicity may affect bioavailability |

| 4-Amino-5-cyanopyridine | Simpler pyridine structure without furo linkage | Lacks the complexity and potential interactions offered by the furo group |

| 6-Amino-5-chloropyridine | Chlorine substitution but lacks additional amino groups | Less versatile in terms of reactivity compared to the target compound |

These comparisons highlight the unique functionalization of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile that may contribute to its distinct biological properties and reactivity profiles.